N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H21N5O4S and its molecular weight is 463.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on various studies.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from 2,3-dihydrobenzo[b][1,4]dioxin derivatives. Recent studies have demonstrated methods for creating related compounds through reactions involving amines and various electrophiles. For instance, the reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with sulfonyl chlorides followed by further derivatization has been reported as an effective synthetic route .
Antiparasitic Activity
Recent research has highlighted the antiparasitic potential of compounds related to this compound. In vitro studies have shown that certain derivatives exhibit low micromolar potencies against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. These findings suggest that modifications to the core structure can enhance biological activity while maintaining low cytotoxicity against human cells .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes associated with metabolic disorders. For example, derivatives have been screened against α-glucosidase and acetylcholinesterase enzymes. Inhibition of these enzymes is crucial for developing treatments for Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). The results indicated that some synthesized compounds showed promising inhibitory activity against these enzymes .
Case Study 1: Antiviral Properties
In a study focusing on antiviral activity against Tobacco Mosaic Virus (TMV), several derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety were tested. Compounds demonstrated significant antiviral effects with over 40% inactivation at specific concentrations. Notably, some compounds outperformed standard antiviral agents like ribavirin .
Case Study 2: Cytotoxicity Assessment
A comprehensive evaluation of the cytotoxicity of various pyrazole derivatives was conducted to understand their safety profiles. The study found that while some compounds exhibited cytotoxic effects at certain concentrations, others maintained non-toxic profiles while demonstrating biological activity. This highlights the importance of assessing cytotoxicity in drug development .
Data Tables
Compound | Activity | Target | IC50 (μM) | Notes |
---|---|---|---|---|
Compound A | Antiparasitic | T. cruzi | 0.5 | Low toxicity in human cells |
Compound B | Enzyme Inhibition | α-glucosidase | 0.8 | Potential for T2DM treatment |
Compound C | Antiviral | TMV | 0.6 | Superior to ribavirin |
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-methoxyphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4S/c1-14-16-12-24-28(17-5-3-4-6-18(17)30-2)22(16)23(27-26-14)33-13-21(29)25-15-7-8-19-20(11-15)32-10-9-31-19/h3-8,11-12H,9-10,13H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJZNPXFTJYQDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN(C2=C(N=N1)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。